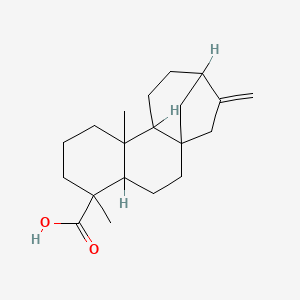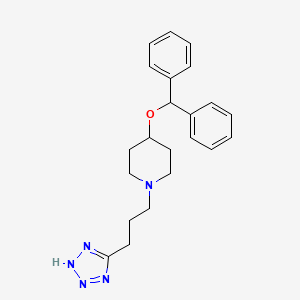
HQL-79
Vue d'ensemble
Description
HQL-79 est un inhibiteur sélectif et actif par voie orale de la synthase de prostaglandine D humaine hématopoïétique. Cette enzyme est responsable de la conversion de la prostaglandine H2 en prostaglandine D2, qui joue un rôle important dans les réponses allergiques et inflammatoires . This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles dans le traitement des allergies et de l'asthme .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
HQL-79 est synthétisé par une série de réactions chimiques impliquant la formation d'un cycle tétrazole et la fixation d'un groupe diphénylméthoxy à un cycle pipéridine . La voie de synthèse implique généralement :
- Formation du cycle tétrazole par des réactions de cyclisation.
- Fixation du groupe diphénylméthoxy au cycle pipéridine.
- Purification et caractérisation du produit final.
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la voie de synthèse utilisée en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de garantir un rendement élevé et une pureté élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
HQL-79 subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans this compound.
Substitution : This compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des recherches et des développements supplémentaires .
Applications de recherche scientifique
This compound possède un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la synthase de prostaglandine D hématopoïétique.
Biologie : Étudié pour son rôle dans la modulation des réponses immunitaires et de l'inflammation.
Médecine : Applications thérapeutiques potentielles dans le traitement des affections allergiques et inflammatoires, telles que l'asthme et la rhinite allergique.
Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et anti-allergiques
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la synthase de prostaglandine D humaine hématopoïétique. Cette enzyme catalyse la conversion de la prostaglandine H2 en prostaglandine D2, un médiateur clé des réponses allergiques et inflammatoires . This compound se lie au site catalytique de l'enzyme, empêchant la formation de prostaglandine D2 et réduisant ainsi l'inflammation et les réactions allergiques .
Applications De Recherche Scientifique
HQL-79 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of hematopoietic prostaglandin D synthase.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic applications in treating allergic and inflammatory conditions, such as asthma and allergic rhinitis.
Industry: Used in the development of new anti-inflammatory and anti-allergic drugs
Mécanisme D'action
HQL-79 exerts its effects by selectively inhibiting human hematopoietic prostaglandin D synthase. This enzyme catalyzes the conversion of prostaglandin H2 to prostaglandin D2, a key mediator in allergic and inflammatory responses . This compound binds to the catalytic site of the enzyme, preventing the formation of prostaglandin D2 and thereby reducing inflammation and allergic reactions .
Comparaison Avec Des Composés Similaires
Composés similaires
TFC-007 : Un autre inhibiteur de la synthase de prostaglandine D hématopoïétique ayant des propriétés anti-inflammatoires similaires.
Inhibiteur de HPGDS I : Un inhibiteur puissant de la synthase de prostaglandine D hématopoïétique utilisé en recherche.
Unicité de HQL-79
This compound est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la synthase de prostaglandine D humaine hématopoïétique. Il a été démontré qu'il avait des effets minimes sur d'autres synthases de prostaglandine, telles que la cyclooxygénase-1 et la cyclooxygénase-2, ce qui en fait un outil précieux pour étudier le rôle spécifique de la prostaglandine D2 dans les réponses allergiques et inflammatoires .
Propriétés
IUPAC Name |
4-benzhydryloxy-1-[3-(2H-tetrazol-5-yl)propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-8-18(9-4-1)22(19-10-5-2-6-11-19)28-20-13-16-27(17-14-20)15-7-12-21-23-25-26-24-21/h1-6,8-11,20,22H,7,12-17H2,(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQGXAHOROZEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=NNN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424898 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162641-16-9 | |
| Record name | HQL-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



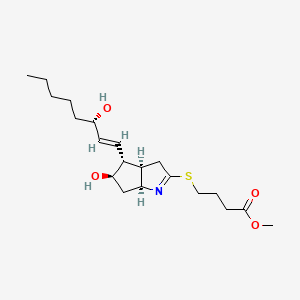
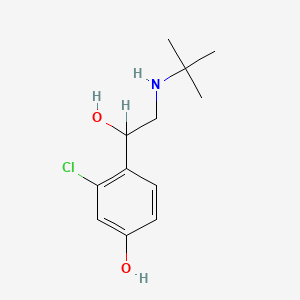
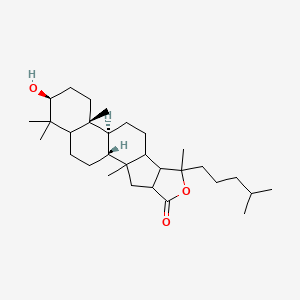
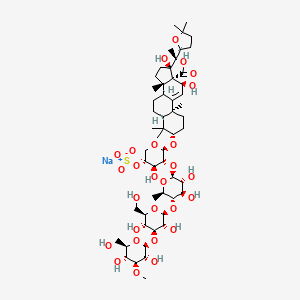
![sodium;[6-[[(2S,5R,6S,9S,13S)-6-(5,5-dimethyloxolan-2-yl)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] sulfate](/img/structure/B1673335.png)
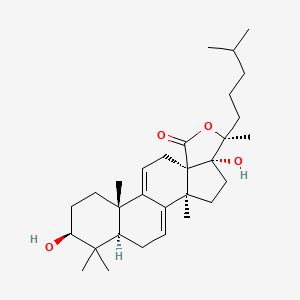
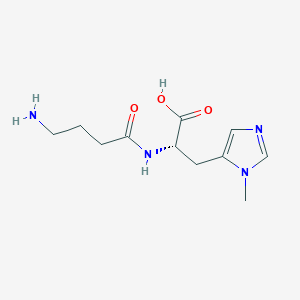
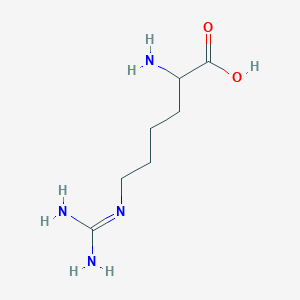
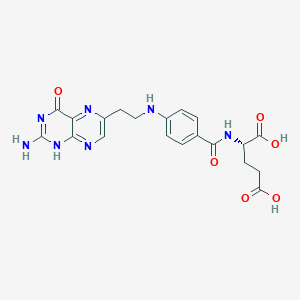
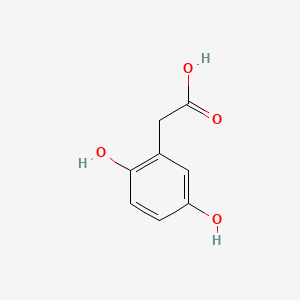

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)
